molecular formula C10H14Cl2N2O2 B12324856 (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B12324856
M. Wt: 265.13 g/mol
InChI Key: GFSHOQINNOCDCW-UHFFFAOYSA-N
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Description

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O2 and a molecular weight of 265.14 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a pyridin-2-yl group and a carboxylic acid group, forming a dihydrochloride salt.

Preparation Methods

The synthesis of (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Substitution with Pyridin-2-yl Group: The pyrrolidine ring is then substituted with a pyridin-2-yl group using suitable reagents and conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction.

    Formation of the Dihydrochloride Salt: The final step involves converting the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.

Chemical Reactions Analysis

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

Scientific Research Applications

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: The compound is used in various industrial processes and applications.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

    (3R,4R)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride: This compound has a pyridin-3-yl group instead of a pyridin-2-yl group.

    (3R,4R)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride: This compound has a pyridin-4-yl group instead of a pyridin-2-yl group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9;;/h1-4,7-8,11H,5-6H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSHOQINNOCDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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